Chromium(III) oxide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium(III) oxide hydrate can be synthesized through several methods. One common approach involves the hydrothermal reduction of chromium salts, such as chromium nitrate, in the presence of a reducing agent . Another method is the solid-phase hydrolysis of chromo-potassium alum, which involves heating the alum to induce hydrolysis and form the oxide .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of sodium dichromate with sulfur at high temperatures. The reaction proceeds as follows :

Na2Cr2O7+S→Na2SO4+Cr2O3

The resulting chromium(III) oxide is then hydrated to form the hydrate.

Chemical Reactions Analysis

Types of Reactions: Chromium(III) oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with dilute hydrochloric acid to form chromium(III) chloride and water :

Cr2O3+6HCl→2CrCl3+3H2O

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, hydrogen sulfide, and chlorine. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving this compound include chromium(III) chloride, chromium(III) sulfide, and various chromium salts. These products are often used in further chemical processes or industrial applications .

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : Cr2O3⋅nH2O

- Molecular Weight : Approximately 170.01 g/mol

- Appearance : Green powder

- Melting Point : 2435 °C (4415 °F)

- Boiling Point : 4000 °C (7232 °F)

- Density : 5.22 g/cm³

- Solubility : Insoluble in water

Scientific Research Applications

Chromium(III) oxide hydrate is utilized in various scientific research applications, particularly in materials science and catalysis.

Catalysis

This compound serves as a catalyst in several chemical reactions. It is particularly effective in:

- Oxidation Reactions : Used in organic synthesis to facilitate the oxidation of alcohols to ketones and carboxylic acids.

- Catalytic Converters : Employed in catalytic converters to reduce harmful emissions from vehicles.

Material Science

In material science, this compound is used for:

- Ceramics : Its thermal stability makes it suitable for high-performance ceramic applications.

- Glass Manufacturing : Acts as a coloring agent and improves the durability of glass products.

Industrial Applications

This compound has significant industrial applications, particularly in:

- Pigments : Used as a green pigment in paints, plastics, and coatings due to its excellent lightfastness and stability.

- Abrasives : Its hardness makes it suitable for use in abrasives for polishing metals and other materials.

Case Study: Pigment Production

A study on the production of chromium(III) oxide pigments highlighted its effectiveness in providing vibrant colors with high stability under UV exposure. The process involves the calcination of chromium salts followed by grinding to achieve the desired particle size for application in paints and coatings.

Environmental Applications

Due to its low toxicity compared to other chromium compounds, this compound is being investigated for environmental remediation:

- Heavy Metal Removal : Studies show that chromium(III) oxide can effectively bind heavy metals from wastewater, reducing environmental pollution.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Scientific Research | Catalysis | Facilitates oxidation reactions |

| Material Science | Ceramics | High thermal stability |

| Industrial Manufacturing | Pigments | Vibrant colors with UV stability |

| Environmental Remediation | Heavy metal removal | Reduces environmental pollutants |

Mechanism of Action

The mechanism by which chromium(III) oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) ions are essential for the metabolism of glucose, insulin, and blood lipids . These ions can interact with cellular components to regulate metabolic processes and improve glucose tolerance .

Comparison with Similar Compounds

Chromium(III) oxide hydrate can be compared with other chromium compounds, such as chromium(III) chloride, chromium(III) sulfate, and chromium(III) nitrate . While these compounds share some chemical properties, this compound is unique in its stability and insolubility in water, making it particularly useful in applications requiring durable and stable materials .

List of Similar Compounds:- Chromium(III) chloride (CrCl₃)

- Chromium(III) sulfate (Cr₂(SO₄)₃)

- Chromium(III) nitrate (Cr(NO₃)₃)

- Chromium(III) acetate (Cr(OCOCH₃)₃)

- Chromium(III) fluoride (CrF₃)

- Chromium(III) phosphate (CrPO₄)

Biological Activity

Chromium(III) oxide hydrate, represented chemically as Cr₂O₃·2H₂O, is a compound of chromium in its trivalent state. It is known for its diverse biological activities, particularly its role in metabolic processes and potential implications in health and disease. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) being the most stable and commonly found in nature. This compound is characterized by its low solubility in water and relatively low toxicity compared to hexavalent chromium (Cr(VI)), which is known for its harmful effects.

Biological Importance of Chromium(III)

- Essential Nutrient : Chromium(III) is recognized as an essential trace element in human nutrition, playing a critical role in carbohydrate metabolism and insulin sensitivity. It enhances the action of insulin, facilitating glucose uptake by cells, which is vital for maintaining normal blood sugar levels .

- Metabolic Effects : Studies indicate that chromium supplementation can improve lipid profiles and reduce body fat in obese individuals. It has been shown to enhance glucose metabolism, potentially benefiting those with insulin resistance or type 2 diabetes .

Toxicological Profile

While chromium(III) is generally considered non-toxic, specific conditions can lead to adverse effects:

- Respiratory Effects : Inhalation studies have shown that exposure to chromium(III) oxide can cause mild inflammatory responses in lung tissues. However, these effects are significantly less severe than those associated with Cr(VI) compounds .

- Skin Sensitization : Chromium(III) compounds have been linked to rare cases of skin sensitization; however, the risk is considerably lower compared to hexavalent chromium .

Study on this compound and Insulin Sensitivity

A clinical trial investigated the effects of chromium(III) supplementation on insulin sensitivity among overweight participants. The results indicated a significant improvement in insulin sensitivity and a reduction in fasting blood glucose levels after 12 weeks of supplementation with this compound .

Animal Study on Respiratory Effects

In a controlled study involving rats exposed to varying concentrations of chromium(III) oxide via inhalation, researchers observed mild inflammatory changes at concentrations as low as 3 mg/m³. The findings suggested that while chromium(III) oxide does induce some respiratory effects, they are not indicative of systemic toxicity or carcinogenic potential .

Pharmacological Activities

Recent research has explored the potential pharmacological applications of chromium(III) oxide nanoparticles (Cr₂O₃ NPs), highlighting their antimicrobial and antioxidant properties:

- Antimicrobial Activity : Biosynthesized Cr₂O₃ NPs demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, indicating their potential use as antimicrobial agents in medical applications .

- Antioxidant Properties : The nanoparticles exhibited strong antioxidant activity, suggesting their utility in mitigating oxidative stress-related diseases .

Table 1: Summary of Biological Activities of Chromium(III) Compounds

Table 2: Toxicological Data on Chromium(III)

Q & A

Basic Research Questions

Q. What methods are effective for synthesizing chromium(III) oxide hydrate with controlled hydration levels?

this compound can be synthesized via precipitation of Cr³⁺ solutions under alkaline conditions. For example, adding a Cr³⁺ solution to aqueous NH₄OH at room temperature yields hydrated chromium(III) hydroxide [Cr(OH)₃·xH₂O], with hydration levels controlled by drying techniques:

- Air-drying under ambient conditions produces materials with ~5.1 waters of hydration.

- Vacuum drying at ~50°C over desiccants reduces hydration to ~2.2 H₂O per Cr atom . Thermal treatment of alkaline Cr(III) solutions near boiling precipitates chromium(III) oxyhydroxide hydrate [Cr(O)(OH)·xH₂O], characterized by thermogravimetric analysis (TGA) to quantify hydration .

Q. How can hydration states and structural properties of this compound be characterized?

Key techniques include:

- Thermogravimetric Analysis (TGA): Quantifies water loss upon heating to determine hydration numbers .

- X-ray Diffraction (XRD): Identifies crystallinity; e.g., Cr₂O₃ (eskolaite) is crystalline, while hydrated forms like Cr(OH)₃·2.2H₂O are amorphous .

- Infrared (IR) Spectroscopy: Confirms bonding environments (e.g., O–H stretching in water ligands, Cr–O vibrations) .

Advanced Research Questions

Q. What are the thermal decomposition pathways of this compound?

Dehydration occurs in stages:

- Initial water loss (up to ~100°C) removes loosely bound H₂O.

- Further heating (100–400°C) eliminates structural water, forming anhydrous Cr₂O₃ (dark green) via intermediate oxyhydroxides.

- Exothermic peaks in differential scanning calorimetry (DSC) at ~420°C correlate with crystallization of Cr₂O₃ . Note: Hydration history impacts decomposition kinetics; vacuum-dried samples exhibit faster dehydration than air-dried analogs .

Q. How does electrochemical stability vary across this compound polymorphs under different pH and redox conditions?

Pourbaix diagrams and thermodynamic data predict dissolution behavior:

- Hydrated Cr(OH)₃·xH₂O (ΔG ≈ -240.9 kcal/mol) and Cr₂O₃ (ΔG ≈ -250.2 kcal/mol) are more soluble in oxidizing alkaline conditions than anhydrous Cr(OH)₃ (ΔG ≈ -260.5 kcal/mol) .

- In oxidative leaching experiments with permanganate, Cr₂O₃ reacts at 0.1–3 M NaOH, achieving solution Eh values of 487–655 mV, influenced by hydroxyl ion concentration .

Q. What experimental strategies resolve contradictions in reported hydration numbers for chromium(III) oxide hydrates?

Discrepancies arise from synthesis conditions (e.g., pH, drying time) and analytical limitations. To mitigate:

- Standardize synthesis protocols (e.g., fixed aging times for precipitates).

- Cross-validate hydration numbers using TGA, Karl Fischer titration, and structural modeling .

- For amorphous phases, pair XRD with pair distribution function (PDF) analysis to probe short-range order .

Q. Methodological Guidance

Q. How can researchers optimize this compound synthesis for catalytic or ion-exchange applications?

- Surface Area Control: Use templating agents (e.g., surfactants) during precipitation to enhance porosity .

- Doping: Introduce transition metals (e.g., Fe³⁺) during synthesis to modify redox activity .

- Post-Synthesis Treatment: Calcination at controlled temperatures (200–500°C) tailors Cr₂O₃ crystallite size and surface acidity .

Q. What precautions are necessary when handling this compound in aqueous systems?

Properties

IUPAC Name |

oxo(oxochromiooxy)chromium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.H2O.3O/h;;1H2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBOEBOIXOEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

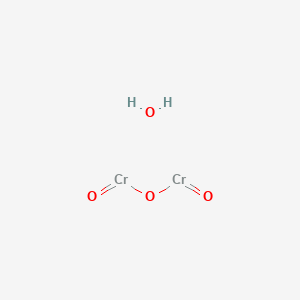

Canonical SMILES |

O.O=[Cr]O[Cr]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.